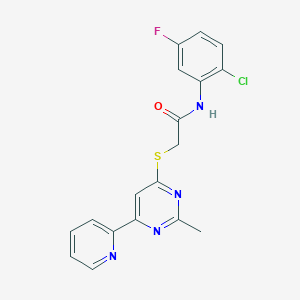

N-(2-chloro-5-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-chloro-5-fluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4OS/c1-11-22-16(14-4-2-3-7-21-14)9-18(23-11)26-10-17(25)24-15-8-12(20)5-6-13(15)19/h2-9H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJDATZTVOGGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=CC(=C2)F)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and influence biological interactions.

- Pyrimidine and Pyridine Rings : These heterocycles are known for their roles in various biological activities, including antiviral and anti-inflammatory properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Compounds with pyrimidine rings have been shown to inhibit enzymes such as cyclooxygenase (COX), which is critical in inflammatory pathways.

- Antiviral Activity : Similar compounds have demonstrated efficacy against various viruses, suggesting potential antiviral properties for this compound.

Antiinflammatory Activity

A study evaluating the anti-inflammatory properties of related compounds revealed significant inhibition of COX activity. For instance, derivatives with similar structures showed IC50 values ranging from 0.04 to 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) | Notes |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | Standard drug |

| Compound A | 0.04 ± 0.09 | Similar structure |

Antiviral Activity

The antiviral potential of related compounds has been assessed, particularly against β-coronaviruses. A study indicated that modifications to the acetamide group significantly improved potency against viral targets, suggesting that structural variations in this compound could enhance its antiviral efficacy .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of substituted derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, several compounds exhibited promising results with IC50 values between 1.35 to 2.18 μM, indicating potential as anti-tubercular agents .

- Cytotoxicity Studies : The cytotoxic effects on human embryonic kidney cells (HEK-293) were assessed for several derivatives, revealing that most compounds were nontoxic at effective concentrations, which is crucial for therapeutic applications .

- Structure–Activity Relationship (SAR) : Preliminary SAR studies suggest that electron-donating groups on the pyrimidine ring enhance biological activity, particularly in anti-inflammatory assays .

Scientific Research Applications

Structure

The chemical structure of N-(2-chloro-5-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide can be represented as follows:

Medicinal Chemistry

This compound has demonstrated potential as a lead compound in the development of novel therapeutics due to its unique structural features that may enhance biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in tumor growth and progression. The incorporation of a thioacetamide group may enhance the compound's ability to interact with biological targets, potentially leading to increased efficacy against various cancer cell lines.

Antimicrobial Properties

The thioether moiety in the compound may contribute to its antimicrobial activity. Compounds containing sulfur have been shown to possess significant antibacterial and antifungal properties. In vitro studies could be conducted to evaluate the effectiveness of this compound against different microbial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine ring or alterations in the substitution patterns on the phenyl groups can lead to variations in biological activity. Researchers can utilize SAR studies to identify the most potent analogs for further development.

Drug Development

The compound's unique characteristics make it suitable for further drug development processes. Its potential as a small molecule drug candidate can be explored through:

- In vitro Testing : Assessing cytotoxicity and selectivity against cancer cell lines.

- In vivo Studies : Evaluating pharmacokinetics and pharmacodynamics in animal models.

Case Study 1: Anticancer Screening

A study conducted on similar thioacetamide derivatives revealed that modifications at the pyrimidine position significantly enhanced cytotoxicity against breast cancer cells (MCF7). The study highlighted the importance of substituent effects on biological activity, suggesting that this compound could exhibit comparable or superior effects.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on thioether compounds demonstrated their effectiveness against multidrug-resistant bacterial strains. The results indicated that compounds with similar sulfur-containing structures exhibited significant inhibition zones, warranting further exploration of this compound for potential antimicrobial applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural variations among related compounds include:

Key Observations :

- Halogen vs.

- Thioether vs. Ether Linkages : Thioether linkages (as in the target and Epirimil) may improve resistance to enzymatic degradation compared to ether-linked analogues (e.g., ) due to sulfur’s lower electronegativity .

- Pyrimidine vs. Pyridine Cores: Pyrimidine-based compounds (target, Epirimil) exhibit rigid planar structures conducive to target binding, while pyridine derivatives () offer diverse hydrogen-bonding capabilities via amino/cyano groups .

Pharmacological Activity

- Epirimil : Demonstrated efficacy in the maximal electroshock (MES) seizure model (ED₅₀ = 18.7 mg/kg), attributed to its thioether linkage and pyrimidine-pyridine core . Molecular docking suggested interactions with voltage-gated sodium channels .

- The chloro-fluoro substituents may enhance target affinity via hydrophobic interactions .

ADMET and Physicochemical Properties

Sources : Predictions based on substituent effects .

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The molecule can be dissected into two primary fragments:

- Pyrimidine-thioether core : 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-yl thioether.

- Arylacetamide side chain : N-(2-Chloro-5-fluorophenyl)acetamide.

The thioether linkage (-S-) between these fragments is critical, suggesting nucleophilic substitution or coupling reactions as plausible strategies.

Synthesis of the Pyrimidine-Thioether Core

Construction of the Pyridyl-Pyrimidine Scaffold

The pyrimidine ring with methyl and pyridyl substituents is synthesized via multicomponent reactions (MCRs) or cross-coupling.

Multicomponent Reaction Approach

A four-component reaction involving pyridine-2-carbaldehyde, ethyl cyanoacetate, acetone, and ammonium acetate in refluxing ethanol forms 6-methyl-4-(pyridin-2-yl)pyrimidin-2(1H)-one (6 ). Subsequent chlorination with POCl₃ yields 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine (7 ), a key intermediate.

Reaction Conditions :

Suzuki-Miyaura Coupling

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

Combining pyrimidine formation and thioether coupling in a single pot reduces purification steps. For example, in situ generation of 7 followed by immediate substitution with 2a in acetonitrile/K₂CO₃.

Advantages :

- Higher atom economy.

- Reduced reaction time (12–14 hours).

Challenges :

- Competing side reactions (e.g., hydrolysis of chloro intermediate).

Critical Reaction Parameters and Optimization

Solvent and Base Selection

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chloro-5-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential substitution, condensation, and thioether formation. For example:

- Step 1 : Substitution of halogenated nitrobenzene derivatives with heterocyclic alcohols (e.g., pyridinemethanol) under alkaline conditions to introduce the pyridyl group .

- Step 2 : Reduction of nitro groups to amines using iron powder under acidic conditions .

- Step 3 : Thioether linkage formation via nucleophilic substitution between a pyrimidinyl thiol and a chloroacetamide intermediate. Optimize solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (6–12 hours) to enhance yield .

- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), pyrimidine methyl groups (δ 2.5–3.0 ppm), and thioether linkages (δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]<sup>+</sup> ~450–460 Da) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/N) for structural validation .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Kinase Inhibition : Screen against Src/Abl kinases using fluorescence polarization assays, referencing structurally similar pyrimidine-thiazole inhibitors .

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC ≤ 25 µg/mL suggests potency) .

- Cytotoxicity : Assess in cancer cell lines (e.g., K562 leukemia) using MTT assays .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

- Methodological Answer :

- SAR Studies : Replace the pyridinyl group with bulkier substituents (e.g., quinazoline) to improve kinase selectivity. Adjust the chloro-fluorophenyl moiety to modulate lipophilicity (logP 2–4) .

- Docking Simulations : Use AutoDock Vina to predict binding affinities to Abl kinase (PDB: 2G2I) and identify steric clashes .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., oral bioavailability >50%) in murine xenograft models .

Q. What crystallographic insights explain its conformational stability and intermolecular interactions?

- Methodological Answer :

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine ring (dihedral angles 12–86°) .

- C–H⋯π Interactions : Weak interactions between methyl groups and aromatic rings contribute to crystal packing .

- Torsional Analysis : Dihedral angles between pyrimidine and phenyl rings (e.g., 12.8°) indicate minimal steric strain .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Batch Purity Analysis : Compare HPLC traces (e.g., 95% vs. 98% purity) to rule out impurities .

- Assay Standardization : Use identical cell lines (e.g., HeLa vs. HEK293) and protocols (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Aggregate data from ≥3 independent studies using fixed-effects models to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.